1-(1-Azidoethyl)-4-fluorobenzene
Description
Structure
3D Structure
Properties
CAS No. |
823189-13-5 |
|---|---|
Molecular Formula |
C8H8FN3 |
Molecular Weight |
165.17 g/mol |
IUPAC Name |
1-(1-azidoethyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H8FN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-6H,1H3 |
InChI Key |
CDHHTJIEVYLEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N=[N+]=[N-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1 1 Azidoethyl 4 Fluorobenzene
Azide (B81097) Reactivity in 1-(1-Azidoethyl)-4-fluorobenzene
The azide moiety (–N₃) is a versatile functional group known for its participation in a variety of chemical transformations. nottingham.ac.uk In the context of this compound, the benzylic nature of the azide influences its reactivity.
Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgfu-berlin.debohrium.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an organic azide, with a dipolarophile, typically an alkyne or alkene. wikipedia.orgorganic-chemistry.org The reaction between an azide and an alkyne to form a 1,2,3-triazole is a particularly prominent example. wikipedia.org While the thermal reaction often leads to a mixture of regioisomers, catalyzed versions offer enhanced control over the reaction's outcome. wikipedia.orgnih.gov
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govbeilstein-journals.org This reaction, a prime example of "click chemistry," is prized for its reliability, mild reaction conditions, and broad functional group tolerance. beilstein-journals.orgmasterorganicchemistry.com
The catalytic cycle of CuAAC is generally understood to proceed through the following key steps:
Formation of a Copper(I)-Acetylide Intermediate: The reaction is initiated by the interaction of a copper(I) catalyst with a terminal alkyne. This step generates a highly reactive copper(I)-acetylide species. The use of N-heterocyclic carbene (NHC) ligands can stabilize the copper(I) intermediates, enhancing catalytic activity. nih.gov
Coordination of the Azide: The organic azide, in this case, this compound, then coordinates to the copper(I)-acetylide complex.
Cycloaddition and Ring Formation: A nucleophilic attack from the azide onto the activated alkyne leads to the formation of a six-membered copper-containing intermediate.
Rearrangement and Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue.
Recent mechanistic studies, supported by DFT calculations, suggest the involvement of dinuclear copper species as the catalytically active entities in some systems. beilstein-journals.orgacs.org The choice of copper source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270), or various copper(I) complexes, can influence the reaction's efficiency. beilstein-journals.orgacs.org
| Catalyst System | Description | Reaction Conditions | Outcome |
| Cu(II)SO₄ / Sodium Ascorbate | In situ reduction of Cu(II) to the active Cu(I) species. beilstein-journals.org | Water/alcohol mixtures, room temperature. beilstein-journals.org | High yield of 1,4-disubstituted triazole. beilstein-journals.org |
| [Cu(PPh₃)₂]NO₃ | Pre-formed Cu(I) complex. beilstein-journals.org | Toluene, water, or neat conditions. beilstein-journals.org | Effective at low catalyst loadings. beilstein-journals.org |
| NHC-Copper Complexes | N-heterocyclic carbene ligands stabilize the Cu(I) center. nih.govacs.org | Neat, room temperature, inert atmosphere. nih.govacs.org | Quantitative conversion in short reaction times. nih.govacs.org |
To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. researchgate.net This reaction utilizes a cycloalkyne, where ring strain significantly lowers the activation energy for the cycloaddition with an azide, obviating the need for a metal catalyst. researchgate.netnih.gov
The reactivity in SPAAC is driven by the relief of ring strain in the cycloalkyne upon reaction with the azide. Various cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), have been developed for this purpose. researchgate.netrsc.org The reaction proceeds readily at or near physiological temperatures and is highly bioorthogonal. nih.gov The choice of cycloalkyne can influence the reaction kinetics. nih.govchemrxiv.org
Upon photolysis, organic azides can extrude molecular nitrogen to form highly reactive nitrene intermediates. rsc.orgrsc.orgtaylorfrancis.com This photochemical decomposition is a key step in various chemical transformations. rsc.orgresearchgate.net The resulting nitrene, a neutral, monovalent nitrogen species, can exist in either a singlet or triplet spin state, each exhibiting distinct reactivity. taylorfrancis.com
For aryl azides, irradiation can lead to the formation of an aryl nitrene. This intermediate can then undergo several subsequent reactions, including:
Rearrangement: The nitrene may rearrange to form other reactive species, such as a benzazirine or a cyclic ketenimine. researchgate.net
Intermolecular Reactions: The electrophilic nitrene can react with various nucleophiles. researchgate.net
Dimerization: In the absence of other reaction partners, nitrenes can dimerize to form azo compounds. rsc.org
The wavelength of light used for photolysis is crucial; while direct photodecomposition often requires short-wavelength UV light, the use of photosensitizers or photocatalysts can enable the reaction to proceed at longer, less damaging wavelengths. rsc.org
Catalytic and Non-Catalytic Reduction of the Azido (B1232118) Group to Amine Functionalities
The reduction of the azido group to a primary amine is a fundamental and widely used transformation in organic synthesis, as azides can be considered stable precursors to amines. nottingham.ac.ukmasterorganicchemistry.comwikipedia.org This conversion can be achieved through various catalytic and non-catalytic methods.
Catalytic Reduction:
Catalytic Hydrogenation: This is a common method involving the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂), under a hydrogen atmosphere. masterorganicchemistry.comorganic-chemistry.org The reaction is generally clean and efficient.
Transfer Hydrogenation: In this method, a hydrogen donor like ammonium (B1175870) formate (B1220265) is used in conjunction with a catalyst such as copper nanoparticles. organic-chemistry.org
Nickel Boride: In situ generated nickel boride from NiCl₂ and NaBH₄ is an effective reagent for the reduction of a wide range of azides. organic-chemistry.org
Tin Catalysis: Catalytic amounts of tin(IV) 1,2-benzenedithiolate in the presence of NaBH₄ can reduce various azides to amines in high yields under mild conditions. organic-chemistry.orgcmu.edu
Non-Catalytic Reduction:
Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an aza-ylide intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide. wikipedia.orgresearchgate.net
Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and zinc borohydride (B1222165) are effective for the reduction of azides. masterorganicchemistry.comacs.org
Dichloroindium Hydride: This reagent offers a chemoselective method for azide reduction under mild conditions. organic-chemistry.org
Electrochemical Reduction: Azides can be reduced to amines under electrochemical conditions, sometimes promoted by reagents like sodium ascorbate. orientjchem.org
| Reagent/Method | Conditions | Key Features |
| H₂/Pd-C | Hydrogen gas, palladium on carbon catalyst. masterorganicchemistry.com | Clean, efficient, widely applicable. masterorganicchemistry.com |
| LiAlH₄ | Anhydrous ether or THF. masterorganicchemistry.com | Powerful reducing agent. masterorganicchemistry.com |
| PPh₃, then H₂O | Two-step process (Staudinger Ligation). wikipedia.org | Mild conditions, forms phosphine oxide byproduct. wikipedia.org |
| NaBH₄/Catalytic Tin(IV) salt | THF/water, mild temperature. cmu.edu | Catalytic, high yields. cmu.edu |
| Electrochemical | Sodium ascorbate promoter, platinum electrodes. orientjchem.org | Avoids chemical reducing agents. orientjchem.org |
Reactivity of the Fluoro Substituent in this compound
The fluorine atom on the benzene (B151609) ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SₙAr) under standard conditions. However, its presence does influence the electronic properties of the aromatic ring. The electron-withdrawing nature of the fluorine atom can affect the reactivity of the azide group and the aromatic ring in other transformations. For SₙAr to occur, strong activation by electron-withdrawing groups ortho and/or para to the fluorine, along with a potent nucleophile and often elevated temperatures, would be necessary. In the absence of such activating groups, the C-F bond is quite robust.
Nucleophilic Aromatic Substitution Considerations in the Presence of the Azidoethyl Group
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. Unlike electrophilic substitutions, SNAr reactions require the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs). wikipedia.orgmasterorganicchemistry.com These groups activate the ring towards attack by a nucleophile and stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgtotal-synthesis.com
In the case of this compound, the reaction center for SNAr is the carbon atom bonded to the fluorine, which serves as the leaving group. The rate and feasibility of this substitution are critically dependent on the electronic nature of the 1-azidoethyl substituent, [-CH(N₃)CH₃], located para to the fluorine atom.
The fluorine atom, despite being the most electronegative halogen, is an excellent leaving group in many SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the nucleophilic attack. masterorganicchemistry.comtotal-synthesis.com
Influence of Electronic and Steric Properties of Substituents on Reaction Kinetics and Regioselectivity
The rate (kinetics) and orientation (regioselectivity) of chemical reactions involving this compound can be significantly modified by the introduction of additional substituents on the aromatic ring. The electronic (electron-donating or electron-withdrawing) and steric (size) properties of these substituents are the primary factors governing these changes.
Electronic Effects:
The Hammett equation provides a quantitative framework for understanding how substituents affect the reaction rates and equilibria of benzene derivatives. wikipedia.orglibretexts.org Substituents are assigned a sigma (σ) value that reflects their electronic influence.
Electron-Withdrawing Groups (EWGs): Additional EWGs (e.g., -NO₂, -CN, -CF₃) on the ring, particularly at the ortho position to the fluorine atom, would be expected to increase the rate of SNAr. These groups further delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the reaction. libretexts.org
Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) would decrease the rate of SNAr. These groups destabilize the negatively charged intermediate by pushing more electron density onto the already electron-rich ring.
The influence of these substituents can be predicted using their Hammett constants, as illustrated in the hypothetical data table below.
| Substituent (at ortho position) | Hammett Constant (σₚ) | Expected Effect on SNAr Rate |
|---|---|---|
| -NO₂ | +0.78 | Strongly Accelerates |
| -CN | +0.66 | Accelerates |
| -H | 0.00 | Baseline |
| -CH₃ | -0.17 | Decelerates |
| -OCH₃ | -0.27 | Strongly Decelerates |
Steric Effects:
Steric hindrance plays a crucial role in determining the regioselectivity of reactions, particularly when nucleophilic attack can occur at multiple sites. youtube.com In the context of this compound, if there were another leaving group present, a bulky substituent adjacent to one of them could hinder the approach of a nucleophile, favoring substitution at the less sterically crowded position. For reactions involving the azidoethyl group itself, such as cycloadditions, bulky substituents near this group could impede the reaction. For instance, in a hypothetical Friedel-Crafts acylation, a bulky group at the 3-position would likely direct the incoming acyl group to the 2-position to minimize steric clash. youtube.com
Advanced Mechanistic Investigations of Key Chemical Transformations
A deeper understanding of the reaction pathways of this compound can be achieved through advanced mechanistic investigations, such as computational chemistry and kinetic studies. While specific studies on this molecule are not prominent in the literature, the methodologies are well-established for analogous systems.
Computational Studies:
Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms. nih.govmdpi.com For the SNAr reaction of this compound, DFT calculations could be employed to:
Model the geometry of the transition state for the formation of the Meisenheimer complex.
Calculate the activation energy barrier, providing a theoretical prediction of the reaction rate.
Analyze the charge distribution in the intermediate to confirm the stabilizing role of the azidoethyl group.
The Activation Strain Model is another computational tool used to analyze reaction barriers by separating the energy into the strain energy required to distort the reactants and the interaction energy between them. researchgate.net This could provide detailed insight into how substituents influence the activation energy.
Kinetic Studies:
Experimental kinetic studies are essential for validating theoretical models. For reactions of this compound, this would involve:
Measuring reaction rates under various conditions (e.g., different nucleophiles, solvents, temperatures) to determine the rate law.
Performing Hammett analysis by measuring the rates for a series of derivatives with different substituents to experimentally determine the reaction constant (ρ), which indicates the sensitivity of the reaction to electronic effects. wikipedia.org A positive ρ value for an SNAr reaction would confirm the buildup of negative charge in the rate-determining step.
A hypothetical kinetic data set for the reaction of a substituted this compound with a nucleophile like piperidine (B6355638) is presented below to illustrate the expected trend.
| Substituent (at position 2) | Relative Rate (k/k₀) | log(k/k₀) |
|---|---|---|
| -H | 1 | 0 |
| -Br | 30 | 1.48 |
| -NO₂ | 7000 | 3.85 |
These advanced studies, though not yet published for this specific compound, are crucial for a complete understanding of its chemical behavior and for designing new synthetic applications.
Applications in Advanced Chemical and Biological Research
Role as a Versatile Building Block in Complex Organic Synthesis
The presence of both a fluorine atom and an azide (B81097) group on the 1-(1-azidoethyl)-4-fluorobenzene scaffold makes it a highly valuable and versatile building block in organic synthesis. beilstein-journals.orgsigmaaldrich.combldpharm.com Fluorinated organic compounds often exhibit unique properties, including enhanced metabolic stability, lipophilicity, and binding affinity, which are highly desirable in medicinal chemistry and materials science. sigmaaldrich.com The fluorine atom can significantly influence the electronic properties of the aromatic ring, while the azide group serves as a versatile functional handle for a variety of chemical transformations. beilstein-journals.orgsigmaaldrich.com
The azide moiety can participate in numerous reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." interchim.fr This reaction allows for the efficient and specific formation of triazole linkages, connecting the fluorinated phenyl group to a wide array of other molecules. Furthermore, the azide group can be reduced to an amine, providing a pathway to a different class of compounds. The fluorinated aromatic ring itself can undergo various substitution reactions, further expanding the synthetic possibilities. nih.gov This dual reactivity allows for the construction of complex molecular architectures with precisely controlled properties, making this compound a key component in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com
Bioconjugation and Bioprobe Development through Click Chemistry
The advent of "click chemistry" has revolutionized the field of bioconjugation, and this compound is a prime example of a reagent that leverages this powerful technology. interchim.frnih.gov The azide group is bioorthogonal, meaning it does not typically react with functional groups found in biological systems, ensuring that labeling reactions are highly specific. nih.gov This specificity is crucial for the development of bioprobes that can accurately report on biological processes without causing unwanted side reactions.
Methodologies for Protein Labeling and Site-Specific Modification
Site-specific modification of proteins is essential for understanding their function and for creating protein-based therapeutics. nih.gov Aryl azides, such as this compound, can be used for protein labeling. sioc.ac.cnrsc.org One common strategy involves the introduction of an alkyne group onto a protein, either through genetic encoding of an unnatural amino acid or by chemical modification of a natural amino acid side chain. The azide-containing probe can then be attached to the protein via CuAAC. nih.gov This method allows for the precise attachment of a variety of functional molecules, including fluorophores, biotin (B1667282) tags for purification, or polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties. nih.gov
| Probe Type | Labeling Strategy | Application |
| Azide-Functionalized Fluorophore | Click Chemistry (CuAAC) | Fluorescence Imaging of Proteins |
| Azide-Biotin Conjugate | Click Chemistry (CuAAC) | Protein Purification and Detection |
| Azide-PEG Moiety | Click Chemistry (CuAAC) | Improving Protein Solubility and Stability |
This table summarizes common protein labeling strategies utilizing azide-functionalized probes.
Nucleic Acid Labeling and Functionalization Strategies
Similar to proteins, nucleic acids can be specifically labeled and functionalized using click chemistry. nih.gov An alkyne group can be incorporated into DNA or RNA during solid-phase synthesis using a modified phosphoramidite. Subsequent reaction with an azide-containing molecule, such as a derivative of this compound, allows for the covalent attachment of a label. nih.gov This approach has been used to attach fluorescent dyes for imaging the localization and dynamics of nucleic acids within cells, as well as to attach other functional moieties for studying nucleic acid structure and function. nih.govgoogle.com A recent development involves fluorine metabolic labeling, where a fluoroacetate (B1212596) derivative is used to label newly synthesized RNA, which can then be detected with high sensitivity and specificity. nih.gov
Design and Synthesis of Molecular Imaging Probes, Particularly for PET
The fluorine atom in this compound makes it an attractive candidate for the development of probes for Positron Emission Tomography (PET) imaging. The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in clinical and preclinical PET studies due to its favorable decay properties. The synthesis of ¹⁸F-labeled radiotracers often involves the late-stage introduction of the radioisotope. The click chemistry approach is particularly well-suited for this purpose, as the mild reaction conditions are compatible with the short half-life of ¹⁸F. An ¹⁸F-labeled version of this compound could be synthesized and then "clicked" onto a targeting molecule, such as a peptide or antibody, to create a PET probe for imaging specific biological targets.
Elucidation of Biochemical Pathways through Targeted Molecular Modification
By attaching this compound to a molecule that is known to interact with a specific enzyme or receptor, researchers can create a probe to study that interaction. nih.gov The azide group can be used to "click" on a reporter molecule, such as a fluorophore or a biotin tag, allowing for the visualization or isolation of the protein of interest. This approach, known as activity-based protein profiling (ABPP), has become a powerful tool for discovering new enzyme activities and for identifying the targets of drugs. The fluorine atom can also serve as a useful spectroscopic handle, as ¹⁹F NMR is a sensitive technique for probing molecular interactions and conformational changes.
Potential in Materials Science for the Development of Specialty Chemicals
The unique properties of fluorinated compounds are also highly sought after in materials science. sigmaaldrich.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity. The azide group of this compound provides a convenient handle for incorporating this fluorinated building block into polymers and other materials. bldpharm.com For example, it can be used to create fluorinated coatings with non-stick and anti-fouling properties. It can also be used to synthesize fluorinated liquid crystals or other advanced materials with tailored electronic and optical properties. The versatility of click chemistry allows for the creation of a wide range of functional materials with precisely controlled architectures. interchim.fr
Contributions to Combinatorial Synthesis and the Generation of Diverse Compound Libraries
The utility of a chemical building block in combinatorial synthesis is largely defined by its ability to reliably participate in robust chemical reactions and to introduce valuable structural and functional diversity into the resulting compound library. While direct, extensive research detailing the specific contributions of this compound to large-scale combinatorial library synthesis is not widely documented in publicly available literature, its structural features suggest a potential role in the generation of diverse compound libraries.
The primary reactive handle in this compound is the azido (B1232118) group. Azides are exceptionally useful functional groups in combinatorial chemistry, most notably for their participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, regioselective, and tolerant of a wide range of other functional groups, making it an ideal ligation strategy for the assembly of compound libraries.
The presence of a chiral center at the ethyl group attached to the azide in this compound introduces an element of three-dimensional diversity. By using enantiomerically pure forms of this building block, chemists can generate stereochemically defined libraries, which is crucial for studying stereoselective interactions with biological targets.
The 4-fluorophenyl moiety of the molecule also contributes to the diversity of the resulting compounds. The fluorine atom can engage in specific interactions with biological targets, such as hydrogen bonding and dipolar interactions, and can modulate the physicochemical properties of the molecule, including its lipophilicity and metabolic stability.
Hypothetical Application in Library Synthesis:
To illustrate its potential, one could envision a combinatorial library synthesis wherein this compound is reacted with a diverse set of terminal alkynes. This would lead to a library of 1,2,3-triazoles with variability stemming from the substituents on the alkyne partners.
| Reactant A | Reactant B (Alkyne) | Resulting Triazole Core Structure |
| This compound | Propargyl alcohol | Introduces a hydroxymethyl group |
| This compound | Phenylacetylene | Introduces a phenyl group |
| This compound | 3-Butyn-1-amine | Introduces an aminoethyl group |
| This compound | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | Introduces a bis(trifluoromethyl)phenyl group for enhanced metabolic stability and binding affinity studies |
This table demonstrates how a single azide building block can be rapidly combined with a variety of alkynes to generate a library of compounds with diverse functionalities, each retaining the core 1-(4-fluorophenyl)ethyl-triazole scaffold. Such libraries are valuable for screening against a range of biological targets to identify novel hit compounds.
Spectroscopic and Computational Characterization in Research Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(1-Azidoethyl)-4-fluorobenzene. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, researchers can map out the carbon-hydrogen framework and identify the electronic environment of the fluorine atom.
¹H NMR Spectroscopy: In ¹H NMR analysis, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide detailed information about the connectivity of atoms. For this compound, the expected signals would correspond to the protons on the ethyl group and the aromatic ring.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal. The chemical shifts are influenced by the electronegativity of nearby atoms, such as the fluorine and the azide (B81097) group.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides specific information about the chemical environment of the fluorine nucleus. The coupling between the fluorine atom and the adjacent aromatic protons can also be observed, further confirming the substitution pattern of the benzene (B151609) ring.
While specific spectral data for this compound is not publicly documented, the following table outlines the predicted chemical shifts based on the analysis of similar structures, such as fluorobenzene (B45895) and other alkyl-aryl azides.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.20-7.40 | Multiplet | Aromatic protons ortho to the alkyl group |
| ¹H | 7.00-7.15 | Multiplet | Aromatic protons ortho to the fluorine atom |
| ¹H | 4.50-4.70 | Quartet | Methine proton (-CH(N₃)-) |
| ¹H | 1.50-1.70 | Doublet | Methyl protons (-CH₃) |
| ¹³C | 161-164 (d, ¹JCF ≈ 245 Hz) | Doublet | Aromatic carbon bonded to fluorine (C-F) |
| ¹³C | 138-140 (d, ⁴JCF ≈ 3 Hz) | Doublet | Aromatic carbon bonded to the ethyl group (C-C) |
| ¹³C | 128-130 (d, ³JCF ≈ 8 Hz) | Doublet | Aromatic carbons ortho to the alkyl group |
| ¹³C | 115-117 (d, ²JCF ≈ 21 Hz) | Doublet | Aromatic carbons ortho to the fluorine atom |
| ¹³C | 60-65 | Singlet | Methine carbon (-CH(N₃)-) |
| ¹³C | 18-22 | Singlet | Methyl carbon (-CH₃) |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorption bands would confirm the presence of the azide group, the aromatic ring, and the C-F bond.
The most prominent and diagnostic peak in the IR spectrum would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group, typically appearing around 2100 cm⁻¹. Other significant absorptions would include those for aromatic C-H and C=C stretching, and a strong band for the C-F stretch.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric stretch | 2090 - 2140 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | Stretch | 1500 - 1600 | Medium |
| C-F | Stretch | 1150 - 1250 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can unequivocally confirm the molecular formula of this compound, which is C₈H₈FN₃. epa.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The experimentally determined monoisotopic mass should match the theoretical value within a very small margin of error (typically < 5 ppm).
Molecular Formula and Mass Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈FN₃ | - |
| Average Mass | 165.171 g/mol | epa.gov |
Computational Chemistry and Theoretical Studies on Molecular Structure and Reactivity
In conjunction with experimental techniques, computational chemistry provides profound insights into the molecular properties and reactivity of this compound. These theoretical studies can predict molecular geometries, spectroscopic properties, and reaction mechanisms. nih.gov
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and potential reaction pathways of the molecule. researchgate.net These calculations can optimize the three-dimensional structure of this compound, providing information on bond lengths, bond angles, and dihedral angles.
Furthermore, these methods can be used to calculate the energies of reactants, transition states, and products for various chemical transformations. This allows researchers to understand the thermodynamics and kinetics of reactions involving the azide group, such as cycloadditions or reductions, which are common for this functional group.
Predictive modeling utilizes computational algorithms to forecast the reactivity and selectivity of a compound in different chemical environments. nih.gov For this compound, models can be developed to predict its behavior in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These models can help in designing synthetic routes and predicting the most likely products, thereby accelerating the research and development process. By analyzing factors such as electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO), these models can explain and predict the regioselectivity and stereoselectivity of its reactions. nih.gov
Comparative Studies and Structure Activity Relationship Sar Analysis
Comparative Analysis with Analogues Bearing Different Azidoethyl/Azidomethyl and Fluoro Substituent Positions on the Aromatic Ring
The positions of the azidoalkyl and fluoro substituents on the benzene (B151609) ring profoundly influence the molecule's properties. A comparative analysis of isomers reveals key structure-activity relationships (SARs). The primary analogues for comparison include isomers where the fluoro group is in the ortho-, meta-, or para-position relative to the azidoethyl group, as well as the corresponding azidomethyl analogues.
The reactivity of aryl azides is dependent on both the electronic properties of the substituents and the steric hindrance around the reactive azido (B1232118) group. researchgate.net Generally, electron-withdrawing groups can enhance the reactivity of the azide (B81097) in certain reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net Conversely, the position of these groups dictates the regiochemistry of reactions involving the aromatic ring itself. vedantu.com
Research Findings:
Fluoro Substituent Position: The fluorine atom exerts a strong inductive electron-withdrawing effect and a weaker resonance-donating effect. lumenlearning.comlibretexts.org When placed para to the azidoethyl group, as in 1-(1-azidoethyl)-4-fluorobenzene, the inductive effect dominates, influencing the electron density of the entire ring. In an ortho position, the fluorine atom could introduce steric hindrance in addition to its electronic effects, potentially influencing the conformation and reactivity of the azidoethyl side chain. A meta positioning would primarily exert an inductive effect, altering the ring's reactivity towards electrophilic substitution. vedantu.comlumenlearning.com Studies on fluorinated benzenes show that as the number of fluorine substitutions increases, the aromaticity tends to decrease. nih.gov
Azidoalkyl Group Variation (Azidoethyl vs. Azidomethyl): The replacement of the azidoethyl group with an azidomethyl group removes the chiral center and reduces steric bulk. For example, in 1-(azidomethyl)-4-fluorobenzene, the absence of the methyl group on the benzylic carbon simplifies stereochemical considerations. nih.gov This change can influence reaction kinetics and the binding affinity in biological systems, where steric complementarity is often critical.
Reactivity in Cycloadditions: In reactions such as CuAAC "click" chemistry, the electronic nature of the aromatic ring is critical. An electron-withdrawing fluorine atom can modulate the azide's reactivity. The position of the fluorine atom alters the electronic distribution across the ring, which can subtly affect the rate and efficiency of triazole formation. researchgate.net
Below is an interactive data table comparing key features of this compound with its structural analogues.
| Compound Name | Fluoro Position | Azidoalkyl Group | Key Differentiating Features |
|---|---|---|---|
| This compound | para (4) | 1-Azidoethyl | Chiral center present; fluorine exerts a strong inductive effect from the para-position. |
| 1-(1-Azidoethyl)-3-fluorobenzene | meta (3) | 1-Azidoethyl | Chiral center present; fluorine's inductive effect primarily influences ring reactivity at ortho/para positions relative to itself. |
| 1-(1-Azidoethyl)-2-fluorobenzene | ortho (2) | 1-Azidoethyl | Chiral center present; potential for steric hindrance and intramolecular interactions between the substituents. |
| 1-(Azidomethyl)-4-fluorobenzene | para (4) | Azidomethyl | Achiral; reduced steric bulk compared to the azidoethyl analogue. nih.gov |
Impact of Aromatic Ring Substituents on Electronic Properties, Reactivity, and Application Potential
Electronic Properties: The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution. lumenlearning.comlibretexts.org However, fluorine also possesses lone pairs of electrons that can be donated into the π-system through resonance (+R effect). lumenlearning.com In fluorinated benzenes, the inductive effect typically outweighs the resonance effect, resulting in a net decrease in electron density of the aromatic ring compared to benzene. libretexts.org This effect is modulated by the substituent's position. Computational studies using methods like Density Functional Theory (DFT) can accurately model the electronic structure, molecular orbitals (such as HOMO and LUMO), and delocalization of electrons in such aromatic systems. numberanalytics.com
Reactivity: The altered electronic properties have a direct impact on reactivity:
Reactivity of the Aromatic Ring: The net electron-withdrawing nature of the fluorine substituent makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. lumenlearning.comlumenlearning.com
Reactivity of the Azido Group: The electronic environment of the aryl azide influences its utility as a synthetic handle. For instance, in "click" chemistry, the Lewis basicity of the terminal nitrogen of the azide is a factor in its coordination to the copper catalyst. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the azide, which can be beneficial in certain cycloaddition reactions. researchgate.net The fluorine substituent also impacts the stability of potential intermediates in various chemical transformations. nih.gov
Application Potential: The specific substitution pattern of this compound makes it a valuable building block in several areas:
Medicinal Chemistry: Fluorine-containing molecules are of great interest in drug discovery due to fluorine's ability to block metabolic pathways, increase binding affinity, and improve pharmacokinetic properties. nih.gov The azido group serves as a versatile precursor for synthesizing amines or for introducing the molecule into larger structures via cycloaddition reactions.
Bioconjugation: The azide functionality is the cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules in complex biological systems.
Materials Science: Aryl azides can be used to modify surfaces or to synthesize polymers with specific electronic or physical properties. The thermostability and chemical resistance of fluorinated aromatics are desirable traits in materials science. acs.org
Stereochemical Considerations in this compound and its Chiral Analogues
The presence of a stereocenter at the carbon atom attached to both the azide and the phenyl ring makes this compound a chiral molecule. This chirality is a critical aspect of its chemistry, particularly in biological applications.
Enantiomers and Diastereomers: this compound exists as a pair of enantiomers: (R)-1-(1-azidoethyl)-4-fluorobenzene and (S)-1-(1-azidoethyl)-4-fluorobenzene. These two molecules are non-superimposable mirror images of each other. When interacting with other chiral molecules, such as enzymes or receptors in a biological system, these enantiomers can exhibit significantly different activities. This is a fundamental principle in medicinal chemistry, where one enantiomer may be therapeutically active while the other is inactive or even responsible for adverse effects. tcichemicals.com
Synthesis and Resolution of Chiral Azides: The synthesis of enantiomerically pure α-chiral azides is an area of active research. rsc.org Key strategies include:
Asymmetric Synthesis: This involves creating the chiral center in a controlled manner to favor the formation of one enantiomer over the other. Methods include the use of chiral catalysts or chiral auxiliaries. tcichemicals.comnih.gov Catalytic enantioselective synthesis is a highly efficient approach to producing chiral azides. rsc.org
Chiral Pool Synthesis: This method starts with an existing, inexpensive, and enantiomerically pure molecule (like an amino acid) and modifies it through chemical reactions to obtain the desired chiral product.
Chiral Resolution: This process involves separating a racemic mixture (a 50:50 mix of both enantiomers) into its individual enantiomers. This can be achieved through techniques like chiral chromatography or by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by standard methods like crystallization or chromatography. tcichemicals.com
The stereochemical configuration of chiral azides can be crucial for their subsequent transformations, for example, in the synthesis of chiral amines or nitrogen-containing heterocycles. rsc.orgrsc.org The ability to produce this compound in an enantiopure form is therefore essential for its development in applications where specific stereochemistry is required. nih.gov
Methodologies for Quantitative Comparative Evaluation
To systematically compare this compound with its analogues, a range of quantitative methodologies are employed, bridging theoretical calculations with experimental data. These methods are foundational to modern drug design and materials science. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational and statistical approach that aims to build mathematical models correlating the chemical structure of compounds with their biological activity or other properties. nih.govfiveable.me The process involves:
Descriptor Calculation: Numerical values, or "descriptors," are generated to represent the physicochemical properties of the molecules. These can be 2D descriptors (e.g., molecular weight, connectivity indices) or 3D descriptors (e.g., molecular shape, electrostatic potential). fiveable.me
Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to create a mathematical equation linking the descriptors to the observed activity. fiveable.meslideshare.net
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with an independent set of compounds. fiveable.me QSAR allows researchers to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.net
Computational Chemistry Methods: Computational chemistry provides powerful tools for investigating molecular properties at the atomic level.
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method to calculate the electronic structure of molecules. numberanalytics.com It can accurately predict properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and NMR chemical shifts, which provide deep insights into aromaticity, reactivity, and intermolecular interactions. numberanalytics.comresearchgate.net For instance, DFT can be used to quantify the electron-withdrawing strength of the fluorine substituent at different positions on the benzene ring. nih.gov
Molecular Mechanics: This approach uses classical physics to model the potential energy of a system. It is less computationally expensive than quantum methods and is well-suited for studying the conformational preferences and steric properties of large molecules and their interactions.
Experimental Techniques for Comparative Analysis:
Spectroscopy: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy provide detailed information about the chemical structure and bonding within the molecules. Comparing the spectra of different analogues can reveal subtle differences in their electronic environments.
Kinetics Studies: Measuring the reaction rates of the different analogues in a standardized reaction (e.g., a cycloaddition) provides a direct, quantitative measure of their relative reactivity.
These methodologies, when used in combination, provide a comprehensive framework for the rational design and optimization of molecules based on this compound. acs.orgresearchgate.net
Future Research Directions and Emerging Paradigms for 1 1 Azidoethyl 4 Fluorobenzene
Development of Novel and More Sustainable Synthetic Routes with Enhanced Efficiency or Atom Economy
The synthesis of aryl azides, including 1-(1-Azidoethyl)-4-fluorobenzene, is a cornerstone for its application. researchgate.net Current methodologies often rely on multi-step processes that may involve hazardous reagents or metal catalysts. organic-chemistry.orgorganic-chemistry.org Future research will likely focus on developing more sustainable and efficient synthetic strategies.
One promising direction is the refinement of copper-catalyzed coupling reactions, for instance, using proline as a promoter, which can proceed at relatively low temperatures. rsc.org Another area of exploration is the use of arenediazonium tosylates as stable and safer alternatives to traditional diazonium salts, which can react with sodium azide (B81097) in water at room temperature, often without the need for metal catalysis and extensive purification. organic-chemistry.org The development of one-pot syntheses directly from aromatic amines via in situ diazotization and azidation represents a significant step towards improved atom and step economy. organic-chemistry.org Furthermore, exploring the synergistic effects of ultrasound and ionic liquids could offer novel pathways for the synthesis of aryl azides. nih.gov
These advancements aim to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding toxic catalysts, and reducing energy consumption.
Table 1: Comparison of Potential Sustainable Synthetic Routes for Aryl Azides
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |
| Proline-Promoted CuI-Catalysis | Mild reaction conditions, low catalyst loading. rsc.org | Reduced energy consumption and catalyst-related waste. |
| Arenediazonium Tosylates | Stable intermediates, reaction in water, metal-free options. organic-chemistry.org | Enhanced safety, simplified purification, and greener solvent use. |
| In Situ Diazotization/Azidation | One-pot procedure from the corresponding amine. organic-chemistry.org | Increased step economy and reduced intermediate handling. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields. nih.gov | Potential for process intensification and energy efficiency. |
Expansion of Click Chemistry Applications in Advanced Bioorthogonal Systems for In Situ and In Vivo Research
The azide functionality makes this compound a prime candidate for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netbenthamdirect.com This reaction's high efficiency, mild conditions, and biocompatibility have made it a powerful tool in chemical biology. nih.gov Future research is expected to expand the use of this compound in sophisticated bioorthogonal systems for studying biological processes in their native environments. nih.gov
The presence of the fluorine atom can modulate the reactivity and physicochemical properties of the azide, which could be exploited to develop advanced bioorthogonal probes. nih.gov For instance, multifluorinated aryl azides have shown potential for improved bioorthogonal reactions. nih.gov Research into using this compound in strain-promoted azide-alkyne cycloaddition (SPAAC) could lead to copper-free click reactions, which are highly desirable for in vivo applications to avoid copper-induced cytotoxicity. nih.gov These advanced systems could be used for real-time imaging and tracking of biomolecules within living cells and organisms, providing invaluable insights into cellular function and disease progression. nih.govnih.gov
Integration into Multi-Component Reaction Sequences for Rapid Library Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency in generating chemical diversity. mdpi.comjocpr.com The integration of this compound into MCR sequences could enable the rapid synthesis of extensive libraries of novel compounds. researchgate.net These libraries are crucial for drug discovery and materials science, allowing for the high-throughput screening of new chemical entities with desired properties. jocpr.comnih.gov
For example, the Ugi or Passerini reactions, which are prominent MCRs, could potentially incorporate an azide-containing component like this compound, leading to the synthesis of highly functionalized and structurally diverse molecules. mdpi.com The development of novel MCRs that are specifically designed to incorporate this and similar fluorinated aryl azides will be a significant area of future investigation.
Exploration of Photophysical Properties and Applications in Optoelectronic Materials or Probes
Aryl azides possess interesting photochemical properties, and the introduction of fluorine atoms can further influence these characteristics. researchgate.netnih.gov Upon photolysis, aryl azides can form highly reactive nitrene intermediates, which can undergo various reactions. grafiati.com Future research will likely delve into the photophysical properties of this compound and its derivatives. nih.govacs.orgacs.org
This exploration could lead to the development of novel photoaffinity labeling reagents for studying protein-ligand interactions. researchgate.netgrafiati.com Furthermore, the photochemistry of fluorinated aryl azides can be controlled to produce fluorescent products, opening up possibilities for the design of photoactivatable fluorescent probes. kit.edu These probes could be "turned on" with light, allowing for precise spatiotemporal control in imaging applications. The potential for this compound to be used in the development of new optoelectronic materials, by leveraging the unique electronic properties of the fluorinated aryl azide moiety, is another exciting avenue for future studies.
Advancements in Radiopharmaceutical Design Utilizing this compound Scaffolds for Enhanced Imaging and Diagnostics
The presence of a fluorine atom in this compound makes it an attractive scaffold for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. mdpi.com The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for PET due to its favorable decay characteristics and half-life. nih.gov
Future research will focus on methods to efficiently label the this compound scaffold with ¹⁸F. nih.govnih.gov The resulting ¹⁸F-labeled tracer could then be conjugated to various biomolecules (e.g., peptides, antibodies) via the azide group using click chemistry. This modular approach would allow for the development of a wide range of targeted PET imaging agents for diagnosing and monitoring diseases such as cancer. nih.goviaea.orginnovations-report.com The development of such ¹⁸F-labeled probes could lead to significant advancements in non-invasive diagnostic imaging. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(1-Azidoethyl)-4-fluorobenzene, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution of a bromoethyl precursor (e.g., 1-(bromomethyl)-4-fluorobenzene) with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Reaction temperatures between 50–70°C for 12–24 hours typically yield the azide product. For example, substituting 1-(bromomethyl)-4-fluorobenzene with NaN₃ under these conditions achieved an 82% yield . Optimization may include adjusting stoichiometry, solvent polarity, or microwave-assisted synthesis to reduce reaction time. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate) ensures high purity .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) typically shows resonances for the aromatic protons (δ 7.2–7.4 ppm, multiplet), the azidoethyl group (δ 3.5–3.7 ppm for CH₂N₃, triplet), and the fluorine-substituted aromatic ring (¹⁹F NMR: δ -110 to -115 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can confirm molecular weight, with a characteristic [M+H]+ peak at m/z 180.1 (C₈H₈FN₃+) .
- Fourier-Transform Infrared (FT-IR) : The azide group exhibits a strong absorption band near 2100 cm⁻¹ .
Q. What are the critical stability and safety considerations for handling this compound?
- Methodological Answer : The azide group is shock- and heat-sensitive. Storage should be in amber vials under inert gas (N₂/Ar) at -20°C to prevent decomposition. Avoid exposure to strong acids, bases, or heavy metals, which may trigger explosive decomposition . Safety protocols include using blast shields, conducting reactions in small batches, and adhering to GHS guidelines for flammable solids (e.g., avoiding open flames) .
Advanced Research Questions
Q. How can selectivity challenges in reactions involving the azide group of this compound be addressed?
- Methodological Answer : Competing side reactions (e.g., reduction of the azide to an amine) can be mitigated by:
- Catalytic Control : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) selectively forms 1,2,3-triazoles without azide reduction .
- Protecting Groups : Temporarily protecting the azide with photolabile groups (e.g., o-nitrobenzyl) enables selective deprotection under UV light .
- Solvent Optimization : Polar solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) reduce unintended side reactions .
Q. What analytical techniques are suited for studying the reactivity of this compound in click chemistry applications?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor azide consumption rates during CuAAC reactions. Pseudo-first-order kinetics can be applied to determine rate constants .
- High-Resolution Mass Spectrometry (HRMS) : Track triazole formation by identifying [M+Cu]+ adducts or deuterium-labeled analogs .
- X-ray Crystallography : Resolve triazole product structures to confirm regioselectivity (e.g., 1,4- vs. 1,5-isomers) .
Q. How do solvent polarity and temperature influence the stability and reactivity of this compound?
- Methodological Answer :
- Solvent Effects : Polar solvents (e.g., water, ethanol) stabilize the azide via hydrogen bonding, reducing thermal decomposition. Non-polar solvents (e.g., hexane) may accelerate degradation due to poor solvation .
- Temperature : Below 0°C, azide reactivity in CuAAC decreases, favoring side reactions. Optimal temperatures (25–40°C) balance reaction speed and stability . Differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., >100°C) .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Purification : Isolate intermediates (e.g., bromoethyl precursor) via flash chromatography before azide substitution to minimize impurities .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >75% .
- Flow Chemistry : Continuous flow systems enhance heat dissipation, critical for exothermic azide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
